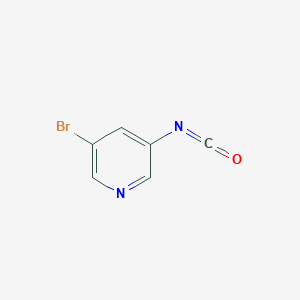

3-Bromo-5-isocyanatopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-isocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEYUZGELZQGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640449 | |

| Record name | 3-Bromo-5-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167951-51-1 | |

| Record name | 3-Bromo-5-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 167951-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Transformations of 3 Bromo 5 Isocyanatopyridine

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (-N=C=O) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of the synthetic utility of 3-bromo-5-isocyanatopyridine, allowing for the facile formation of stable covalent linkages with a variety of nucleophilic partners.

Formation of Urethane (B1682113) and Carbamate Linkages with Alcohols and Phenols

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding N-(5-bromopyridin-3-yl)carbamates, commonly known as urethanes. This addition reaction proceeds through the nucleophilic attack of the hydroxyl group on the electrophilic carbon atom of the isocyanate. The reaction is typically carried out in an inert solvent and can be catalyzed by tertiary amines or organotin compounds. The resulting urethane linkage is a stable and common functional group in pharmaceuticals and materials science.

The general mechanism involves the alcohol's oxygen atom attacking the isocyanate's central carbon, with the nitrogen atom of the isocyanate abstracting the alcohol's proton, leading to the formation of the carbamate.

Table 1: Illustrative Examples of Urethane Formation from this compound

| Alcohol/Phenol | Product |

| Methanol (B129727) | Methyl (5-bromopyridin-3-yl)carbamate |

| Ethanol | Ethyl (5-bromopyridin-3-yl)carbamate |

| Isopropanol | Isopropyl (5-bromopyridin-3-yl)carbamate |

| Phenol | Phenyl (5-bromopyridin-3-yl)carbamate |

| 4-Nitrophenol | 4-Nitrophenyl (5-bromopyridin-3-yl)carbamate |

Construction of Urea (B33335) and Biuret (B89757) Derivatives with Primary and Secondary Amines

In a similar fashion to the reaction with alcohols, this compound readily reacts with primary and secondary amines to form substituted ureas. This reaction is generally faster than the corresponding reaction with alcohols due to the higher nucleophilicity of amines. The reaction proceeds via nucleophilic addition of the amine's nitrogen atom to the isocyanate's carbon atom, yielding a stable urea linkage. This transformation is fundamental in the synthesis of a wide array of biologically active molecules and polymer precursors. asianpubs.orgorganic-chemistry.orgnih.govscispace.com

Furthermore, the newly formed urea can, under certain conditions, react with another molecule of the isocyanate to yield a biuret derivative. This subsequent reaction typically requires higher temperatures or specific catalysts.

Table 2: Representative Urea Derivatives from this compound

| Amine | Product |

| Ammonia (B1221849) | N-(5-Bromopyridin-3-yl)urea |

| Methylamine | 1-(5-Bromopyridin-3-yl)-3-methylurea |

| Diethylamine | 1-(5-Bromopyridin-3-yl)-3,3-diethylurea |

| Aniline | 1-(5-Bromopyridin-3-yl)-3-phenylurea |

| Piperidine | (5-Bromopyridin-3-yl)(piperidin-1-yl)methanone |

Controlled Reactivity with Water: Amine and Carbon Dioxide Generation

The reaction of this compound with water leads to its hydrolysis. This process initially forms an unstable carbamic acid intermediate, which then readily decarboxylates to yield 3-amino-5-bromopyridine (B85033) and carbon dioxide. While often an undesirable side reaction in the synthesis of urethanes and ureas, this hydrolysis can be exploited for the controlled in-situ generation of the corresponding amine. The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts.

Cycloaddition Chemistry and Polymerization Pathways

Beyond simple nucleophilic additions, the isocyanate functionality of this compound allows for its participation in cycloaddition reactions and polymerization processes, leading to the formation of complex cyclic structures and polymeric materials.

Applications in the Synthesis of Pyridine-Containing Polyurethanes and Polyureas

As a monofunctional isocyanate, this compound can be utilized as a chain-terminating agent or for the modification of existing polymers. However, its true potential in polymer chemistry is realized when it is used in conjunction with a diol or a diamine to create pyridine-containing polyurethanes and polyureas. These polymers are of interest due to the unique properties conferred by the pyridine (B92270) ring, such as altered solubility, thermal stability, and potential for metal coordination.

For instance, in the presence of a diol, such as ethylene (B1197577) glycol or bisphenol A, and a suitable diisocyanate, this compound can be incorporated as a comonomer to tune the properties of the resulting polyurethane. Similarly, in reaction with a diamine and a diisocyanate, it can be integrated into a polyurea chain.

Cascade Reactions of Pyridine Isocyanates in Heterocyclic Ring Formation (e.g., Pyrazoles, Phthalazinones, Azauracils)

The reactivity of the isocyanate group, combined with the electronic properties of the pyridine ring, enables this compound to participate in cascade reactions for the synthesis of various heterocyclic systems. These multi-step, one-pot reactions offer an efficient pathway to complex molecular scaffolds.

Pyrazoles: While not a direct precursor, the amine derived from the hydrolysis of this compound (3-amino-5-bromopyridine) can be a key component in pyrazole (B372694) synthesis. For example, diazotization of the amine followed by coupling with an active methylene (B1212753) compound can lead to a hydrazone, which can then cyclize to form a pyrazole ring. guidechem.comresearchgate.netorganic-chemistry.orgresearchgate.net

Phthalazinones: The synthesis of phthalazinone derivatives can be envisioned through a multi-step sequence. For instance, the bromine atom on the pyridine ring could undergo a coupling reaction to introduce a side chain containing a carbonyl group, which could then be elaborated and cyclized with a hydrazine (B178648) derivative to form the phthalazinone core.

Azauracils: The construction of azauracil rings could potentially be achieved through a cycloaddition reaction. For example, a [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and the N=C bond of the isocyanate group, acting as a dienophile, could form a dihydropyrimidinone ring system, a precursor to azauracils. Subsequent oxidation or other transformations would lead to the final azauracil structure.

Cross-Coupling and C-H Functionalization Reactions at the Bromine Moiety

The carbon-bromine bond in this compound is a key handle for introducing molecular complexity. Its reactivity is modulated by the electron-deficient nature of the pyridine ring. The oxidative addition of the C-Br bond to a low-valent transition metal, typically palladium(0), is the crucial first step in most cross-coupling reactions. libretexts.orgillinois.edu This step is generally more facile for aryl bromides compared to aryl chlorides, making the bromo-substituent a reliable reactive site for such transformations. illinois.edu

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. researchgate.net The Heck, Sonogashira, and Suzuki-Miyaura reactions are cornerstone methodologies in this context, each providing a distinct pathway to introduce vinyl, alkynyl, and aryl/vinyl groups, respectively.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.orgnih.gov The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. beilstein-journals.orgscirp.org For substrates like this compound, the reaction would yield a 3-vinyl-5-isocyanatopyridine derivative. The choice of catalyst, ligand, and reaction conditions is critical to prevent side reactions like dehalogenation. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the bromopyridine with a terminal alkyne. gold-chemistry.orgorganic-chemistry.org The process is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology allows for the synthesis of aryl alkynes, which are valuable intermediates in pharmaceuticals and materials science. gold-chemistry.org Modern protocols have also been developed that are copper-free. organic-chemistry.org The reaction of this compound would produce a 3-alkynyl-5-isocyanatopyridine.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is one of the most versatile methods for creating C-C bonds, coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. libretexts.orgwikipedia.org The reaction is prized for the stability and low toxicity of the boron reagents and the mild reaction conditions often employed. nih.gov It has been widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org Coupling this compound with various boronic acids would provide access to a diverse library of 3-aryl- or 3-vinyl-5-isocyanatopyridine compounds. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium source, ligand, and base is crucial for achieving high yields, especially with potentially challenging heterocyclic substrates. nih.gov

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Resulting Structure |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ beilstein-journals.org | Et₃N, KOAc scirp.org | 3-Vinyl-5-isocyanatopyridine |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI organic-chemistry.org | Amine (e.g., Et₃N) | 3-Alkynyl-5-isocyanatopyridine |

| Suzuki-Miyaura Coupling | Boronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, XPhosPdG2 wikipedia.orgnih.gov | K₂CO₃, K₃PO₄ nih.govnih.gov | 3-Aryl-5-isocyanatopyridine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and advanced materials. wikipedia.org The reaction is applicable to a wide range of primary and secondary amines and aryl halides. organic-chemistry.org

For this compound, the Buchwald-Hartwig amination would involve the coupling of the C-Br bond with a suitable amine. However, the presence of the isocyanate group requires careful consideration, as it is highly reactive toward the amine nucleophile. Therefore, a protection strategy for the isocyanate or the use of an ammonia equivalent might be necessary. Alternatively, the reaction could be performed with amines that react much faster in the palladium-catalyzed cycle than with the isocyanate under the reaction conditions. The development of specialized phosphine ligands and pre-catalysts has been instrumental in expanding the scope and improving the efficiency of this transformation, allowing reactions to proceed under milder conditions. organic-chemistry.orgwuxiapptec.com Studies on related 3-halo-2-aminopyridines have highlighted potential challenges, such as the coordination of the pyridine nitrogen to the palladium center, which can affect the catalytic cycle. nih.gov Similar effects could be anticipated for this compound, necessitating careful optimization of ligands and conditions.

| Amine Type | Typical Catalyst/Ligand | Typical Base | Resulting Structure |

| Primary Amines (R-NH₂) | Pd₂(dba)₃ / BINAP wikipedia.org | NaOtBu | 3-(Alkylamino)-5-isocyanatopyridine |

| Secondary Amines (R₂NH) | RuPhos-Pd-G3, BrettPhos-Pd-G3 nih.gov | LiHMDS, K₂CO₃ | 3-(Dialkylamino)-5-isocyanatopyridine |

| Ammonia Equivalents | Pd(OAc)₂ / Josiphos | LiHMDS | 3-Amino-5-isocyanatopyridine |

While the previous sections focused on reactions at the C-Br bond, the isocyanate functionality of this compound can participate in advanced C-H functionalization reactions. Rhodium(III)-catalyzed C-H amidation is a powerful, atom-economical method for forming amide bonds by directly adding a C-H bond across the C=N bond of an isocyanate. nih.govorganic-chemistry.org

In this transformation, this compound would act as the electrophilic coupling partner. The reaction typically involves a substrate with a directing group (e.g., pyridine, amide) that coordinates to the Rh(III) catalyst, guiding it to activate a specific C-H bond. beilstein-journals.orgacs.org This activated C-H bond then undergoes migratory insertion into the isocyanate's C=N bond, forming a new C-N bond and ultimately yielding an amide product after protonolysis. acs.org This method allows for the direct synthesis of complex amides from readily available starting materials, avoiding pre-functionalization steps. nih.govorganic-chemistry.org The reaction has been successfully applied to a range of substrates, including ferrocenes, anilides, and indoles, demonstrating its versatility. nih.govbeilstein-journals.orgacs.org

| Substrate with C-H bond | Directing Group | Catalyst System | Product Type |

| Ferrocene derivative beilstein-journals.org | Chiral Oxazoline | [RhCp(OAc)₂(H₂O)] / HBF₄·OEt₂ | 1,2-disubstituted ferrocenyl amide |

| Acetanilide nih.govorganic-chemistry.org | N-Acyl Amino Group | CpRh(MeCN)₃₂ | N-acyl anthranilamide |

| N-Pyrimidinylindole acs.orgacs.org | Pyrimidinyl Group | [RhCp*Cl₂]₂ / AgSbF₆ | C2-amidated indole |

While palladium catalysis is dominant, research continues into new catalytic systems for halogen displacement on pyridine rings to improve efficiency, reduce costs, and access novel reactivity. One innovative approach involves base-catalyzed aryl halide isomerization. It has been shown that 3-bromopyridines can undergo isomerization to 4-bromopyridines through a pyridyne intermediate when treated with a strong base. nih.gov The resulting 4-bromo isomer can then be more selectively targeted by nucleophiles. nih.gov This tandem isomerization/substitution strategy offers a unique pathway to functionalize the pyridine ring at a different position, starting from the 3-bromo isomer. nih.gov

Furthermore, the development of catalysts based on other transition metals like copper and nickel for cross-coupling reactions continues to be an active area of research. These metals can offer different reactivity profiles and may be more cost-effective alternatives to palladium for certain transformations.

Computational Mechanistic Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms, reactivity, and selectivity of complex organic molecules like this compound. rsc.orgresearchgate.net While specific computational studies on this exact molecule are not prevalent in the literature, extensive research on related substituted pyridines, aryl halides, and isocyanates provides a robust framework for predicting its behavior and guiding synthetic efforts. nih.govresearchgate.netscispace.com

Electronic Structure and Reactivity Descriptors: A foundational computational analysis of this compound would involve optimizing its molecular geometry and calculating key electronic properties. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. researchgate.net

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of both the bromine atom and the isocyanate group is expected to lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule. The nitrogen of the pyridine ring and the oxygen of the isocyanate would be electron-rich sites, while the carbon of the isocyanate group and the carbon atom attached to the bromine would be significantly electron-deficient, highlighting them as primary sites for electrophilic and nucleophilic attack, respectively.

Mechanistic Insights into Selectivity: Computational studies can provide profound insights into the selectivity of reactions involving the two distinct reactive centers. For instance, in a scenario where a nucleophile is introduced, it could potentially attack the carbon of the isocyanate group or the carbon atom bearing the bromine (via a nucleophilic aromatic substitution, SₙAr mechanism).

DFT calculations can model the transition states for both pathways. By calculating the activation energy barriers for nucleophilic addition to the isocyanate versus the SₙAr reaction, one can predict which reaction is kinetically favored. acs.org For most common nucleophiles, it is anticipated that the reaction at the highly electrophilic and sterically accessible isocyanate carbon would have a significantly lower activation barrier than the SₙAr reaction, which typically requires harsher conditions or a strongly activated ring. rsc.org

Modeling One-Pot Transformations: In the context of the one-pot multistep transformations discussed in section 3.4.2, computational modeling can be invaluable. For a sequential Suzuki-coupling/urea-formation reaction, DFT can be used to:

Analyze the Oxidative Addition Step: Model the oxidative addition of the C-Br bond to the palladium(0) catalyst. This is often the rate-determining step in cross-coupling reactions, and calculations can shed light on the energetics of this process and the influence of different phosphine ligands on the catalyst. researchgate.netnih.gov

Evaluate Substrate and Reagent Compatibility: Investigate potential side reactions, such as the reaction of the base used in the coupling step with the isocyanate group. By calculating the thermodynamic and kinetic parameters for such undesired pathways, one can select conditions that minimize their occurrence.

Probe the Nucleophilic Addition Step: Model the reaction of an amine with the isocyanate group to form the urea. While this reaction is generally facile, computational studies can rationalize the reactivity differences between various amines. scispace.com

By combining these computational approaches, a comprehensive understanding of the chemical behavior of this compound can be developed. This knowledge is not only of fundamental academic interest but also provides a predictive framework that can accelerate the discovery of novel synthetic methodologies and the design of new functional molecules.

| Computational Method | Investigated Property/Process | Anticipated Insights |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Molecular geometry, HOMO/LUMO energies, electrostatic potential | Identification of reactive sites, prediction of overall reactivity. |

| Transition State Theory (with DFT) | Activation energy barriers for competing reaction pathways | Prediction of chemo- and regioselectivity (e.g., isocyanate vs. C-Br reaction). |

| NBO (Natural Bond Orbital) Analysis | Atomic charges, bond orders, orbital interactions | Quantitative analysis of electronic structure and bonding changes during a reaction. rsc.org |

| IRC (Intrinsic Reaction Coordinate) Analysis | Confirmation of transition states connecting reactants and products | Verification that a calculated transition state corresponds to the desired reaction pathway. rsc.org |

Applications of 3 Bromo 5 Isocyanatopyridine in Advanced Organic Synthesis

Contributions to Materials Science and Polymer Chemistry

The incorporation of pyridine (B92270) moieties into polymer backbones is a known strategy to impart specific properties such as thermal stability, metal coordination capabilities, and altered solubility. researchgate.nettandfonline.com The isocyanate group is a cornerstone of polyurethane and polyurea chemistry, reacting readily with polyols and polyamines, respectively. acs.orgaidic.it

Synthesis of Novel Polyurethane and Polyurea Materials with Tunable Properties

Theoretically, 3-Bromo-5-isocyanatopyridine could serve as a monofunctional chain-terminating agent or as a co-monomer if converted into a di-functional derivative. Its isocyanate group allows for its incorporation into polyurethane or polyurea chains through reaction with hydroxyl or amine groups. The presence of the bromo-pyridine moiety would be expected to influence the final properties of the polymer. For instance, the polar pyridine ring could enhance adhesion and modify solubility, while the bromine atom could increase the polymer's density and refractive index, and potentially serve as a site for subsequent post-polymerization modification.

Research on pyridine-based polyurethanes has shown that the inclusion of the heterocyclic ring in the polymer backbone can lead to materials with enhanced thermal stability. tandfonline.com Similarly, studies on pyridinol-blocked isocyanates demonstrate the influence of the pyridine ring's electronics on the deblocking temperature, a key parameter in coatings and adhesives. mdpi.com However, no studies specifically report the synthesis or property tuning of polyurethanes or polyureas using this compound.

Development of Pyridine-Incorporated Functional Polymers

The development of functional polymers often relies on monomers bearing specific chemical handles. The pyridine nitrogen in this compound offers a site for quaternization, which could be used to create charged polymers for applications in ion-exchange resins or as antimicrobial surfaces. The bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the grafting of other functional molecules onto the polymer chain after its initial formation. This could lead to materials with tailored electronic, optical, or catalytic properties. While these synthetic strategies are well-established, their application using polymers derived from this compound is not documented.

Emerging Applications in Chemical Biology

The covalent modification of biomolecules is a critical tool in chemical biology for probing biological function, developing diagnostics, and creating therapeutics. Isocyanates and bromo-substituted heterocycles are two classes of reagents employed for these purposes.

Design of Bioconjugation Reagents for Protein Modification and Labeling

Isocyanates are known to react with various nucleophilic residues on proteins, most notably the ε-amino group of lysine (B10760008) and the N-terminal amine, to form stable urea (B33335) linkages. acs.orgnih.gov This reactivity makes them suitable for attaching probes or other molecules to proteins. A reagent like this compound could theoretically be used to label proteins. The bromo-pyridine part of the molecule could then serve as a reporter group or as a secondary reactive site.

While the general reactivity of isocyanates with proteins is established, and specialized isocyanate-containing crosslinkers like p-maleimidophenyl isocyanate (PMPI) are commercially available fishersci.nl, no studies were found that specifically utilize this compound as a bioconjugation reagent. Research in rapid bioconjugation has focused on other bromo-substituted heterocycles, such as 3-bromo-5-methylene pyrrolones, which show high specificity for cysteine residues. nih.gov

Synthesis of Isocyanate-Based Adducts for Biomolecular Probes

A biomolecular probe requires a reactive group to attach to a target, and a reporter group (e.g., a fluorophore, a biotin (B1667282) tag, or an isotopically labeled group) for detection. The isocyanate moiety of this compound could serve as the reactive "handle." The bromo-pyridine core itself is not a traditional reporter, but it could be elaborated through cross-coupling chemistry to install a fluorescent tag or other necessary group prior to or after conjugation to a biomolecule. This would create a biomolecular probe where the bromo-pyridine acts as a stable linker. Although this synthetic approach is plausible, there is no specific literature describing the synthesis of such probes starting from this compound.

Advanced Analytical Characterization and Computational Studies of 3 Bromo 5 Isocyanatopyridine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for determining the detailed atomic and electronic structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy each provide unique and complementary information.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For 3-Bromo-5-isocyanatopyridine, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its carbon-hydrogen framework and the nitrogen environments.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electronegativity and anisotropic effects of the bromine and isocyanate substituents. The protons H-2, H-4, and H-6 will exhibit characteristic splitting patterns due to vicinal (³J) and meta (⁴J) spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum will display signals for each of the five carbon atoms in the pyridine ring and the carbon of the isocyanate group. The chemical shifts are indicative of the electronic environment, with carbons bonded to electronegative atoms (Br, N) appearing at different fields. The isocyanate carbon (-N=C=O) has a characteristic chemical shift in the 120-130 ppm range.

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would offer direct insight into the electronic structure of the two nitrogen atoms—the pyridine ring nitrogen and the isocyanate nitrogen. Each would have a unique chemical shift reflecting its bonding and hybridization.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| H-2 | 8.5 - 8.7 | Doublet of doublets (dd) or triplet (t) | ⁴J(H2-H4) ≈ 2-3 Hz, ⁴J(H2-H6) ≈ 0-1 Hz |

| H-4 | 8.0 - 8.2 | Doublet of doublets (dd) or triplet (t) | ³J(H4-H6) ≈ 2-3 Hz, ⁴J(H2-H4) ≈ 2-3 Hz |

| H-6 | 8.8 - 9.0 | Doublet of doublets (dd) or triplet (t) | ³J(H4-H6) ≈ 2-3 Hz, ⁴J(H2-H6) ≈ 0-1 Hz |

| ¹³C NMR | |||

| C-2 | ~150 | Singlet | |

| C-3 | ~120 | Singlet | |

| C-4 | ~140 | Singlet | |

| C-5 | ~135 | Singlet | |

| C-6 | ~152 | Singlet | |

| C (NCO) | 120 - 130 | Singlet | |

| ¹⁵N NMR | |||

| N (pyridine) | -70 to -100 | Singlet |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the dipole moment. photothermal.com For this compound, the most prominent and characteristic absorption band would be from the asymmetric stretching of the isocyanate (-N=C=O) group, typically appearing as a very strong and sharp band in the 2250-2280 cm⁻¹ region. Other expected vibrations include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=N and C=C ring stretching modes (1400-1600 cm⁻¹), and the C-Br stretch at lower wavenumbers (500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, providing information on vibrations that cause a change in the polarizability of the molecule. photothermal.com It is particularly sensitive to non-polar bonds. photothermal.com The symmetric stretch of the isocyanate group, which is often weak or absent in the IR spectrum, may be observable in the Raman spectrum. The pyridine ring vibrations would also be Raman active and provide complementary information to the FT-IR data.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -N=C=O | Asymmetric Stretch | 2250 - 2280 | FT-IR (Strong) |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR/Raman (Weak-Medium) |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | FT-IR/Raman (Medium-Strong) |

| Aromatic C-H | Out-of-plane Bend | 800 - 900 | FT-IR (Strong) |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). up.ac.za The absorption wavelengths provide information about the electronic structure and extent of conjugation in a molecule. libretexts.org

For this compound, the pyridine ring is the primary chromophore. The electronic transitions expected are π → π* and n → π. uzh.chupi.edu The π → π transitions, involving the π-system of the aromatic ring, are typically more intense. uzh.ch The presence of the bromine and isocyanate substituents will influence the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. It is anticipated that this compound will exhibit absorption bands in the UV region, likely between 200 and 300 nm. up.ac.zalibretexts.org

Advanced Mass Spectrometric Methods for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This high precision enables the unambiguous determination of the elemental formula of a compound. researchgate.net For this compound (C₆H₃BrN₂O), the exact mass can be calculated with high accuracy. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, further confirming the presence of a single bromine atom.

Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₃⁷⁹BrN₂O | [M]⁺ | 197.9483 |

Hyphenated Techniques (LC-MS, GC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry, are essential for the analysis of complex mixtures. argus-analysen.de

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. LC-MS is well-suited for the analysis of thermally labile or non-volatile compounds. chromatographyonline.com Given the reactivity of the isocyanate group, LC-MS with a suitable ionization source like electrospray ionization (ESI) would be an appropriate method for analyzing this compound, particularly in reaction mixtures or for purity assessment.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS separates volatile compounds in the gas phase before detection by MS. spectroscopyonline.com This method is highly effective for the analysis of compounds that can be vaporized without decomposition. argus-analysen.de The volatility of this compound would make it amenable to GC-MS analysis, which could provide both retention time data for identification and a mass spectrum for structural confirmation. However, care must be taken with the injector temperature to avoid potential thermal degradation of the isocyanate functional group.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules like this compound. In a typical MS/MS experiment, the molecular ion ([M]+• or protonated molecule [M+H]+) is selectively isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is a fingerprint that provides definitive structural confirmation.

For this compound (Molecular Weight: 199.01 g/mol ), the fragmentation is dictated by the chemical nature of the pyridine ring, the bromo substituent, and the highly reactive isocyanate group. fishersci.comchemicalbook.com Key fragmentation pathways observed or predicted for this compound include:

Loss of the Isocyanate Group: A primary and highly characteristic fragmentation would be the cleavage of the C-N bond to lose the isocyanate group as a neutral radical (•NCO) or molecule (HNCO), leading to a prominent ion corresponding to the bromopyridyl cation.

Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br). The presence of bromine's characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would result in doublet peaks for all bromine-containing fragments, which is a key diagnostic feature. raco.cat

Pyridine Ring Cleavage: Following initial losses, the remaining substituted pyridine ring can undergo further fragmentation, typically through the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C2H2), which is characteristic of aromatic nitrogen heterocycles. libretexts.org

The interpretation of these fragmentation patterns allows for the unambiguous identification of the compound and differentiation from its isomers. miamioh.edulibretexts.org

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 199/201 | 157/159 | 42 (NCO) | 3-Bromopyridinium ion |

| 199/201 | 120 | 79/81 (Br) | Isocyanatopyridinium ion |

| 157/159 | 78 | 79/81 (Br) | Pyridinium ion |

| 157/159 | 130/132 | 27 (HCN) | Brominated three-carbon ring fragment |

Ion Mobility Spectrometry (IMS) for Conformational Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may be indistinguishable by mass alone. nih.govmdpi.com

For a relatively rigid molecule like this compound, IMS analysis would not be expected to reveal multiple stable conformers. However, it is exceptionally useful for:

Isomer Separation: Distinguishing this compound from other isomers, such as 2-Bromo-5-isocyanatopyridine or 3-Bromo-4-isocyanatopyridine. These isomers, while having the same mass, would exhibit different rotationally averaged collision cross-sections (CCS) in the IMS drift tube due to their distinct three-dimensional shapes, leading to different drift times.

Purity Analysis: Providing an orthogonal separation mechanism to chromatography, potentially revealing co-eluting impurities that have the same mass-to-charge ratio but different shapes.

Structural Characterization: The experimentally determined CCS value can be compared with theoretical values calculated from computational models to further confirm the molecule's structure.

The technique is particularly powerful for real-time analysis of complex mixtures and for enhancing the selectivity of mass spectrometric detection. mdpi.com

Chromatographic Separations for Isolation, Purification, and Quantitative Analysis

Chromatography is the cornerstone for the isolation, purification, and quantitative analysis of this compound in reaction mixtures and as a final product. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed, each suited for different aspects of its analysis.

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar to moderately non-polar compounds like this compound. ijrpr.com Method development focuses on optimizing separation from starting materials, by-products, and degradation products. researchgate.netresearchgate.net

A typical RP-HPLC method would involve:

Stationary Phase: A C18 column is a standard choice, offering robust hydrophobic interactions. Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are selected based on desired resolution and analysis time. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. internationaljournalssrg.org

Detection: A Diode Array Detector (DAD) or UV detector set at a wavelength where the pyridine chromophore absorbs strongly (e.g., ~230-260 nm) provides sensitive detection. nih.gov

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. medcraveonline.com

Table 2: Example HPLC Method Validation Parameters

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Specificity | Peak is resolved from impurities and excipients (Resolution > 2) | Ensures the signal is only from the analyte. |

| Linearity | Correlation coefficient (r²) > 0.999 | Confirms a proportional response to concentration. |

| Accuracy | Recovery of 98.0% - 102.0% | Measures the closeness of the test results to the true value. |

| Precision (RSD) | RSD ≤ 2% | Demonstrates the method's reproducibility. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be accurately quantified. |

Gas chromatography is ideal for assessing the purity of this compound with respect to volatile or semi-volatile impurities. Given its molecular weight and predicted boiling point, the compound itself can be analyzed by GC, provided it is thermally stable and does not decompose in the injector or column. chemicalbook.comgoogle.com

A GC method for this compound would typically utilize:

Column: A capillary column with a mid-polarity stationary phase, such as one containing 5% phenyl polysiloxane (e.g., DB-5 or equivalent), provides good separation for a wide range of aromatic compounds. ijpsr.com

Injection: A split/splitless injector is used, with the temperature optimized to ensure complete volatilization without causing degradation.

Carrier Gas: Helium or hydrogen is used as the carrier gas.

Oven Program: A temperature gradient program is employed to effectively separate early-eluting volatile impurities from the main analyte peak.

Detection: A Flame Ionization Detector (FID) offers robust, universal detection for organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification of impurity peaks. ijpsr.com

This technique is crucial for detecting residual solvents or volatile reagents from the synthesis process. rsc.org

X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. Analysis of the crystal structure of this compound would provide exact bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the nature of intermolecular interactions that govern the crystal packing. For this molecule, several key interactions could be anticipated:

Halogen Bonding: The electrophilic region (σ-hole) on the bromine atom could form a halogen bond with an electron-rich atom, such as the nitrogen of the pyridine ring or the oxygen of the isocyanate group on an adjacent molecule. dcu.ie

π-π Stacking: The aromatic pyridine rings could stack on top of each other, an interaction that helps stabilize the crystal lattice.

Dipole-Dipole Interactions: The polar isocyanate group would contribute to significant dipole-dipole forces within the crystal structure.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful insights into the intrinsic properties of this compound, complementing experimental data. Using methods like Density Functional Theory (DFT), various molecular properties can be calculated.

Theoretical investigations can predict:

Optimized Geometry: Calculation of the lowest energy structure, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data.

Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra. These calculated spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to observed peaks.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the electron-rich (negative potential, e.g., around the N and O atoms) and electron-poor (positive potential, e.g., around the hydrogens and the σ-hole of the bromine) regions of the molecule, which is crucial for understanding its intermolecular interactions. dcu.ie

Table 3: Representative Theoretical Data (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |

| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high kinetic stability. |

Quantum Mechanical (QM) Calculations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure and the nature of its chemical bonds. For this compound, QM methods can be employed to determine key electronic descriptors.

The distribution of electrons within the molecule is a critical determinant of its reactivity. The electronegative nitrogen atom in the pyridine ring, along with the bromine and isocyanate substituents, creates a distinct electronic landscape. The nitrogen atom and the oxygen of the isocyanate group are expected to be regions of high electron density, while the carbon atoms of the pyridine ring and the carbon of the isocyanate group are more electron-deficient. This polarization is crucial for understanding the molecule's interactions and reactivity.

Natural Bond Orbital (NBO) analysis, a common QM technique, can quantify the hyperconjugative interactions that contribute to the molecule's stability. tandfonline.com These interactions involve the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals. For instance, the interaction between the lone pair of the pyridine nitrogen and the antibonding orbitals of the adjacent C-C and C-N bonds contributes to the aromatic stability of the ring.

Table 1: Hypothetical Electronic Properties of this compound from QM Calculations

| Property | Hypothetical Value | Significance |

| Dipole Moment | ~2.5 D | Indicates a significant separation of charge within the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -7.0 eV | The Highest Occupied Molecular Orbital energy relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | The Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.5 eV | This energy gap is an indicator of the molecule's chemical reactivity and electronic stability. iucr.org |

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying molecules of this size. aps.org

Geometry Optimization: DFT calculations can predict the most stable three-dimensional arrangement of atoms in this compound. tandfonline.com This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar brominated pyridine derivatives have used DFT with basis sets like 6-311++G(d,p) to achieve accurate structural parameters. tandfonline.comtandfonline.com

Table 2: Predicted Optimized Geometry Parameters for this compound using DFT

| Parameter | Predicted Value | Comparison with Related Compounds |

| C-Br Bond Length | ~1.90 Å | Consistent with C-Br bond lengths in other brominated aromatic rings. tandfonline.com |

| C-N (Pyridine) Bond Lengths | ~1.34 Å | Typical for aromatic C-N bonds in pyridine. |

| N=C=O Angle | ~178° | The isocyanate group is nearly linear, as expected. |

| Pyridine Ring | Planar | The pyridine ring maintains its aromatic planarity. |

Note: These values are illustrative and based on DFT calculations for analogous compounds. iucr.orgtandfonline.com

Spectroscopic Property Prediction: DFT can also simulate various types of spectra, which is invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the characteristic stretching frequency of the isocyanate group (-N=C=O) and the various vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, aiding in the analysis of ¹H and ¹³C NMR spectra. mdpi.com

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its synthesis or its reactions with other molecules.

By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the synthesis of isocyanates can sometimes proceed through a Curtius rearrangement of an acyl azide. bldpharm.com A computational study could model this reaction, starting from a suitable precursor, and calculate the energies of the intermediates and transition states to confirm the feasibility of the proposed mechanism. Similarly, the nucleophilic substitution reactions at the pyridine ring can be investigated to predict the regioselectivity and the influence of the bromo and isocyanato substituents. google.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While QM and DFT methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comeurjchem.com

For a relatively rigid molecule like this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation around the C-N bond connecting the isocyanate group to the pyridine ring. Although the isocyanate group is largely linear, some flexibility exists, and MD simulations can reveal the preferred orientations and the energy barriers between different conformations.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box or in the presence of other molecules (e.g., in a crystal lattice or at the active site of an enzyme), one can observe how it interacts with its environment. This can provide information on solvation effects, crystal packing forces, and potential binding modes to biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is widely used in drug discovery to design new derivatives with improved potency and selectivity. nih.gov

If a series of this compound derivatives were synthesized and tested for a specific biological activity, QSAR modeling could be employed to identify the key molecular descriptors that correlate with this activity. acs.org These descriptors can be steric, electronic, or hydrophobic in nature.

Table 3: Key Steps in a Hypothetical QSAR Study of this compound Derivatives

| Step | Description | Example Descriptors |

| Data Set Collection | A series of analogues with varying substituents and their corresponding biological activities (e.g., IC₅₀ values) are compiled. nih.gov | LogP (hydrophobicity), Molar Refractivity (steric), Dipole Moment (electronic) |

| Model Development | A mathematical model is built using statistical methods like multiple linear regression to correlate the descriptors with the activity. mdpi.com | Activity = c₀ + c₁LogP + c₂MR + ... |

| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. mdpi.com | Cross-validation (q²), prediction for a test set (r²_pred) |

| Derivative Design | The validated QSAR model is used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. | Designing compounds with optimal LogP and steric properties based on the model. |

Through such studies, researchers can rationally design new molecules with enhanced therapeutic potential, reducing the time and cost associated with traditional trial-and-error approaches. nih.gov

Future Research Directions and Challenges in 3 Bromo 5 Isocyanatopyridine Chemistry

Development of Highly Sustainable and Cost-Effective Synthetic Routes

A primary challenge in the broader application of 3-Bromo-5-isocyanatopyridine lies in its synthesis. Current methods often rely on conventional, multi-step processes that may involve hazardous reagents and generate significant waste. The development of sustainable and cost-effective synthetic routes is therefore a critical area for future research.

Challenges in the current synthetic approaches often involve the use of toxic phosgene (B1210022) or its derivatives to generate the isocyanate group from the corresponding amine (3-amino-5-bromopyridine). These routes can also suffer from low yields and require extensive purification. google.com Future research should focus on developing greener alternatives. This includes exploring phosgene-free methods, such as the Curtius, Hofmann, or Lossen rearrangements of precursor carboxylic acids, amides, or hydroxamic acids.

Another avenue involves optimizing reaction conditions to improve atom economy and reduce energy consumption. The use of catalytic methods, alternative and safer brominating agents like N-bromosuccinimide, and green solvents will be pivotal. scirp.org The goal is to design a synthetic pathway that is not only environmentally benign but also economically viable for large-scale production.

| Research Focus | Proposed Approach | Key Benefits |

| Phosgene-Free Synthesis | Curtius, Hofmann, or Lossen rearrangement of a suitable carboxylic acid or amide precursor. | Avoids highly toxic reagents, potentially fewer steps. |

| Green Bromination | Use of N-bromosuccinimide (NBS) or enzymatic bromination over elemental bromine. | Reduced hazard, improved selectivity, less corrosive byproducts. |

| Catalytic Processes | Development of catalysts for direct C-H amination/carbonylation. | Higher efficiency, lower waste, improved atom economy. |

| Alternative Solvents | Exploration of bio-based solvents or solvent-free reaction conditions. mdpi.com | Reduced environmental impact, easier product isolation. |

Exploration of Unprecedented Reactivity and Synthetic Applications

The trifunctional nature of this compound offers a platform for diverse chemical transformations, many of which remain unexplored. The interplay between the electron-deficient pyridine (B92270) ring, the reactive isocyanate group, and the versatile bromine atom opens doors to novel synthetic applications.

Future research should systematically explore the selective reactivity of each functional group. The bromine atom serves as a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkynyl, and amino substituents. organic-chemistry.orgmdpi.com The isocyanate group is a powerful electrophile for reactions with nucleophiles like alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. This dual reactivity makes it a valuable building block for creating complex molecular architectures and compound libraries for drug discovery. nih.govepo.org

Unprecedented applications could arise from tandem or domino reactions where multiple functional groups react in a single, controlled sequence. For instance, an intramolecular reaction could be designed where a nucleophile, introduced via a cross-coupling reaction at the bromine position, subsequently reacts with the isocyanate group to form novel heterocyclic scaffolds.

Expansion into Novel Material Science and Biomedical Fields

While this compound has seen some use as an intermediate in medicinal chemistry, particularly in the synthesis of serotonin (B10506) receptor ligands, its potential applications in material science and other biomedical areas are underexplored. molaid.com

Material Science: The isocyanate functionality is a key component in the production of polyurethanes. Future research could investigate this compound as a novel monomer or cross-linking agent to create functional polymers. The incorporated pyridine ring could impart properties such as metal coordination capabilities, altered solubility, and thermal stability. The bromine atom could be used for post-polymerization modification, allowing for the grafting of other functional molecules onto the polymer backbone.

Biomedical Fields: In the biomedical arena, this compound can serve as a versatile scaffold for the development of new therapeutic agents. ossila.com Its ability to participate in multiple, orthogonal reactions makes it an ideal starting point for generating diverse libraries of small molecules for high-throughput screening. nih.gov The pyridine core is a common motif in many biologically active compounds, and the ability to functionalize it at two different positions allows for fine-tuning of its pharmacological properties. Research could focus on synthesizing derivatives as potential kinase inhibitors, antibacterial agents, or probes for chemical biology. rsc.org

| Field | Potential Application | Key Features Utilized |

| Material Science | Synthesis of functional polyurethanes/polyureas. | Isocyanate for polymerization; Pyridine/Bromine for functionality. |

| Material Science | Development of flame-retardant materials. | Bromine and nitrogen content. |

| Biomedical | Scaffold for combinatorial drug discovery. | Orthogonal reactivity of bromine and isocyanate groups. |

| Biomedical | Synthesis of novel kinase inhibitors. nih.gov | Pyridine core as a hinge-binding motif. |

Deepening Mechanistic Understanding through Advanced Computational and Experimental Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and predicting new reactivity. Currently, there is a lack of detailed mechanistic studies for this specific compound.

Future work should employ advanced computational chemistry techniques, such as Density Functional Theory (DFT), to model reaction pathways. mdpi.com These studies can elucidate transition state geometries and energies, predict the regioselectivity of reactions, and explain the electronic influence of the different functional groups on each other's reactivity. researchgate.netsciepub.com For example, computational models could predict whether a nucleophile would preferentially attack the isocyanate carbon or a position on the pyridine ring under different conditions.

These theoretical investigations must be complemented by rigorous experimental studies. Techniques such as in-situ spectroscopic monitoring (e.g., FT-IR, NMR), kinetic analysis, and the isolation and characterization of reaction intermediates can provide crucial data to validate and refine computational models. This synergistic approach will build a robust understanding of the compound's chemical behavior.

Integration with Automation, Flow Chemistry, and Artificial Intelligence in Chemical Synthesis

Modern technologies like automation, flow chemistry, and artificial intelligence (AI) are revolutionizing chemical synthesis and offer powerful tools to overcome the challenges associated with this compound. researchgate.net

Flow Chemistry: The synthesis of isocyanates often involves hazardous reagents and exothermic reactions. Performing these syntheses in continuous flow reactors can significantly enhance safety by minimizing the volume of hazardous material at any given time and allowing for superior temperature control. mdpi.com Flow chemistry also enables the telescoping of multi-step sequences, reducing manual handling and purification steps, which is particularly relevant for creating derivatives of this compound. nih.gov

Automation and AI: Automated synthesis platforms can be used in conjunction with this compound to rapidly generate libraries of analogues for biological screening or materials testing. By integrating AI and machine learning algorithms, these platforms can move towards autonomous experimentation. arxiv.org AI could predict optimal reaction conditions, suggest novel starting materials for desired products, and even identify new potential applications for the synthesized compounds by analyzing vast datasets of chemical information. This human-AI collaboration could dramatically accelerate the pace of discovery in this area. researchgate.netarxiv.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Bromo-5-isocyanatopyridine while minimizing side reactions?

- Methodological Answer : Prioritize regioselective bromination of 5-isocyanatopyridine using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous dichloromethane. Monitor reaction progress via TLC or HPLC to detect intermediates like 3-bromo-5-aminopyridine, which may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of the isocyanate group.

Q. How should researchers safely handle this compound during synthesis and purification?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential toxicity of brominated compounds. Quench reactive intermediates (e.g., excess brominating agents) with sodium thiosulfate. Store waste in labeled, sealed containers for professional disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Employ ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing C3 bromine vs. C5 isocyanate). Use IR spectroscopy to verify the isocyanate stretch (~2270 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion integrity. For ambiguous data, cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can competing side reactions during functionalization of this compound be suppressed?

- Methodological Answer : To avoid nucleophilic attack on the isocyanate group, use bulky bases (e.g., DBU) in Suzuki-Miyaura couplings. For Ullmann-type arylations, employ Cu(I) catalysts at ≤80°C to prevent decomposition. Pre-functionalize the bromine site via Miyaura borylation before introducing sensitive moieties .

Q. What mechanistic insights explain contradictory reactivity trends in cross-coupling reactions of this compound?

- Methodological Answer : The electron-withdrawing isocyanate group deactivates the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions. Use DFT calculations to model electronic effects and optimize ligand choice (e.g., XPhos for enhanced Pd(0) stabilization). Kinetic studies under varying temperatures/pressures can clarify rate-limiting steps .

Q. How should researchers resolve discrepancies in biological activity data for this compound derivatives?

- Methodological Answer : Perform dose-response assays with standardized cell lines (e.g., HEK293) and controls (e.g., parent pyridine). Use LC-MS to verify compound stability in assay media. If conflicting SAR emerges, synthesize isotopic analogs (e.g., ¹³C-labeled) to track metabolic pathways .

Data Analysis & Experimental Design

Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?

- Methodological Answer : Apply a factorial design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors. Replicate high-yield conditions (n ≥ 3) and report confidence intervals (95% CI) .

Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Perform quantum mechanical calculations (e.g., Gaussian, DFT) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) can screen interactions with biological targets .

Safety & Compliance

Q. What protocols ensure compliance with environmental regulations when scaling up this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.